molecular formula C17H12N4O3S B2560445 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 865286-47-1

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2560445
CAS RN: 865286-47-1
M. Wt: 352.37
InChI Key: CFWUTTZCSRYWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a methoxyphenyl group, an oxadiazole ring, and a benzothiazole ring . The benzothiazole ring is a common pharmacophore, found in many biologically active compounds and drugs .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, an oxadiazole ring, and a methoxyphenyl group . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antibacterial Activity

Compounds containing the 1,3,4-oxadiazole core have been reported to exhibit significant antibacterial properties. The presence of the methoxyphenyl group in the compound could potentially enhance these properties, making it a candidate for the development of new antibacterial agents. Research could explore its efficacy against various bacterial strains and its mechanism of action in disrupting bacterial cell walls or inhibiting essential bacterial enzymes .

Antifungal Applications

Similar to its antibacterial potential, the 1,3,4-oxadiazole ring is known to confer antifungal activity. The compound’s ability to inhibit fungal growth can be assessed through in vitro studies, possibly leading to the development of new antifungal medications or agricultural fungicides .

Analgesic and Anti-inflammatory Properties

The benzothiazole component of the compound is associated with analgesic and anti-inflammatory effects. This suggests that the compound could be studied for its potential use in pain management and treatment of inflammatory conditions. Animal models could be used to evaluate its effectiveness and compare it to existing analgesic and anti-inflammatory drugs .

Anticancer Research

1,3,4-Oxadiazoles: have shown promise in anticancer research, with the ability to act on various cancer cell lines. The compound’s effectiveness against specific types of cancer, such as breast or colon cancer, could be a focus of research, examining its ability to induce apoptosis or inhibit cell proliferation .

Anticonvulsant Potential

The structural features of the compound suggest it may have applications in the treatment of epilepsy and other seizure disorders. Studies could investigate its potential to stabilize neuronal membranes or modulate neurotransmitter release, contributing to the development of new anticonvulsant therapies .

Antidiabetic Activity

Research into the antidiabetic properties of 1,3,4-oxadiazole derivatives has been promising. The compound could be evaluated for its ability to regulate blood glucose levels, improve insulin sensitivity, or protect pancreatic beta cells, offering a new avenue for diabetes treatment .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Compounds containing a benzothiazole ring have been the focus of much research due to their wide range of biological activities . Future research may focus on further exploring the biological activities of this compound and its potential applications in medicine .

properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c1-23-12-4-2-3-11(7-12)16-20-21-17(24-16)19-15(22)10-5-6-13-14(8-10)25-9-18-13/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWUTTZCSRYWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.